2,6-difluoro-3-nitro-N-phenylbenzamide

Antibacterial Staphylococcus aureus MIC

This halogenated nitrobenzamide derivative is a versatile building block with a unique 2,6-difluoro-3-nitro substitution pattern, creating an electron-deficient aromatic scaffold essential for pharmaceutical research. It is a key intermediate for FtsZ inhibitors (MIC 32 µg/mL vs. S. aureus) and beta-glucuronidase assays (IC50 600 nM). Its distinct reactivity profile makes it irreplaceable for hit-to-lead optimization and prodrug development. Procure this high-purity compound to accelerate your drug discovery and agrochemical research programs.

Molecular Formula C13H8F2N2O3
Molecular Weight 278.215
CAS No. 646497-60-1
Cat. No. B2524163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-3-nitro-N-phenylbenzamide
CAS646497-60-1
Molecular FormulaC13H8F2N2O3
Molecular Weight278.215
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F
InChIInChI=1S/C13H8F2N2O3/c14-9-6-7-10(17(19)20)12(15)11(9)13(18)16-8-4-2-1-3-5-8/h1-7H,(H,16,18)
InChIKeyJSAGKAYKWQRWPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3-nitro-N-phenylbenzamide (CAS 646497-60-1): A Fluorinated Building Block for Medicinal Chemistry and Advanced Organic Synthesis


2,6-Difluoro-3-nitro-N-phenylbenzamide (CAS 646497-60-1) is a halogenated nitrobenzamide derivative with the molecular formula C₁₃H₈F₂N₂O₃ and a molecular weight of 278.21 g/mol [1]. It is characterized by a benzamide core featuring two electron-withdrawing fluorine atoms at the 2- and 6-positions and a nitro group at the 3-position of the benzoyl ring, plus an N-phenyl substituent. This substitution pattern creates an electron-deficient aromatic scaffold [1] with enhanced lipophilicity [2] and distinct chemical reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical research.

Why 2,6-Difluoro-3-nitro-N-phenylbenzamide (646497-60-1) Cannot Be Replaced by Common Benzamide Analogs


Interchanging 2,6-difluoro-3-nitro-N-phenylbenzamide with other N-phenylbenzamide derivatives is not feasible due to the synergistic electronic and steric effects of its unique substitution pattern. The combination of two ortho-fluorines and a meta-nitro group creates a distinct electron-deficient aromatic ring that alters both reactivity and biological target engagement compared to analogs lacking either the fluorine atoms (e.g., 3-nitro-N-phenylbenzamide) or the nitro group (e.g., 2,6-difluoro-N-phenylbenzamide) [1]. The 2,6-difluorobenzamide moiety is specifically recognized as a pharmacophore for FtsZ inhibition in antibacterial drug discovery [1], while the nitro group provides a bioreducible handle for prodrug strategies or further synthetic elaboration .

Quantitative Differentiation of 2,6-Difluoro-3-nitro-N-phenylbenzamide (646497-60-1) Against Closest Analogs


Direct Antimicrobial Activity: MIC Value Against Staphylococcus aureus vs. Non-Fluorinated Analog

2,6-Difluoro-3-nitro-N-phenylbenzamide exhibits direct antibacterial activity against S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, attributed to membrane disruption and cell wall synthesis inhibition . In contrast, the non-fluorinated analog 3-nitro-N-phenylbenzamide (CAS 2243-73-4) shows no reported antibacterial activity at comparable concentrations in published studies, highlighting the essential contribution of the 2,6-difluoro substitution pattern to antimicrobial potency .

Antibacterial Staphylococcus aureus MIC

Enzymatic Inhibition: Beta-Glucuronidase IC50 Comparison with Structurally Related Benzamides

In enzymatic assays, 2,6-difluoro-3-nitro-N-phenylbenzamide inhibits beta-glucuronidase with an IC50 of 600 nM [1]. This potency is significantly higher than that of the unsubstituted parent benzamide scaffold, which typically exhibits IC50 values >10 µM for this target, underscoring the importance of the nitro and difluoro substitutions for enzyme engagement .

Enzyme Inhibition Beta-glucuronidase IC50

Synthetic Accessibility: Quantitative Yield in One-Step Vilsmeier-Type Synthesis vs. Multi-Step Traditional Routes

A one-step synthesis of 2,6-difluoro-3-nitro-N-phenylbenzamide under adapted Vilsmeier conditions achieves quantitative yield [1]. This contrasts sharply with traditional acylation methods for related N-aryl benzamides, which typically require 2-3 steps and achieve yields of 50-70% .

Synthetic Efficiency Yield Optimization Process Chemistry

Physicochemical Differentiation: Lipophilicity (cLogP) Advantage Over Non-Fluorinated Analog

The presence of two fluorine atoms in 2,6-difluoro-3-nitro-N-phenylbenzamide increases calculated lipophilicity (cLogP ~2.8) compared to the non-fluorinated analog 3-nitro-N-phenylbenzamide (cLogP ~2.1) [1]. This ~0.7 log unit increase enhances membrane permeability potential while maintaining aqueous solubility within acceptable limits.

Physicochemical Properties Lipophilicity Drug-likeness

Recommended Application Scenarios for 2,6-Difluoro-3-nitro-N-phenylbenzamide (CAS 646497-60-1) Based on Evidence


Antibacterial Drug Discovery Targeting Gram-Positive Pathogens

Researchers investigating novel FtsZ inhibitors or membrane-active antibacterials should prioritize this compound as a starting scaffold. Its demonstrated MIC of 32 µg/mL against S. aureus and the established role of 2,6-difluorobenzamides in antibacterial drug discovery [1] provide a rational basis for its use in hit-to-lead optimization programs.

Enzymatic Assay Development for Beta-Glucuronidase Inhibition

The compound's 600 nM IC50 against beta-glucuronidase makes it a suitable positive control or reference inhibitor for high-throughput screening assays targeting this enzyme, which is relevant in drug metabolism and microbiome research.

Process Chemistry Development and Scale-Up Studies

The availability of a quantitative-yield, one-step synthesis makes this compound an excellent model substrate for optimizing Vilsmeier-type reaction conditions or for training purposes in academic and industrial process chemistry laboratories.

Synthesis of Advanced Pharmaceutical Intermediates

The compound serves as a versatile building block for constructing kinase inhibitors and other bioactive molecules requiring an electron-deficient aromatic scaffold . The nitro group can be reduced to an amine for further functionalization, while the fluorine atoms modulate electronic properties and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-difluoro-3-nitro-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.